molecular formula C15H15NO6 B12187051 N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

Cat. No.: B12187051
M. Wt: 305.28 g/mol
InChI Key: UAANSOHJVYOXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include propargyl bromide, sodium azides, and potassium carbonate . The reactions are typically carried out in dry acetone and at temperatures ranging from room temperature to 50°C .

Major Products Formed: The major products formed from these reactions include various coumarin derivatives with different pharmacophoric groups at the C-3, C-4, and C-7 positions .

Mechanism of Action

The mechanism of action of N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with various molecular targets and pathways. For example, it has been shown to arrest the cell cycle at the S and G2/M phase in Candida albicans, indicating its potential as an anti-infective agent . The compound’s effects are mediated through its interaction with specific enzymes and receptors in the body.

Properties

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

2-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C15H15NO6/c1-7-3-10(17)14-8(2)9(15(21)22-11(14)4-7)5-12(18)16-6-13(19)20/h3-4,17H,5-6H2,1-2H3,(H,16,18)(H,19,20)

InChI Key

UAANSOHJVYOXJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC(=O)O)C)O

Origin of Product

United States

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